molecular formula C21H20N4O3S2 B2708342 N-(1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide CAS No. 1172829-22-9

N-(1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B2708342
CAS No.: 1172829-22-9
M. Wt: 440.54
InChI Key: QJRMJVSVWRXJTE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that features a combination of pyrazole, benzothiazole, and benzamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the benzothiazole moiety: This can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling reactions: The pyrazole and benzothiazole intermediates can be coupled with a benzamide derivative through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group.

    Reduction: Reduction reactions could target the nitro groups if present in any intermediates.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzothiazol-2-yl)benzamide: Lacks the ethylsulfonyl group.

    N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-4-methylbenzamide: Has a methyl group instead of an ethylsulfonyl group.

Uniqueness

The presence of the ethylsulfonyl group in N-(1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide may confer unique chemical properties, such as increased solubility or specific reactivity, making it distinct from similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-ethylsulfonyl-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-2-30(27,28)17-10-8-16(9-11-17)20(26)25(15-14-24-13-5-12-22-24)21-23-18-6-3-4-7-19(18)29-21/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRMJVSVWRXJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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